(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one
Description
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBEZNZHITBEX-IGVQRDAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4)NN=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747034, DTXSID701024733 | |
| Record name | (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5αlpha-Androstano[3,2-c]pyrazol-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129545-93-3, 887772-87-4 | |
| Record name | (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5αlpha-Androstano[3,2-c]pyrazol-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one typically involves the cyclization of appropriate steroidal precursors with hydrazine derivatives. One common method includes the reaction of androstane derivatives with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in solvents such as ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one, which may exhibit different biological activities and properties.
Scientific Research Applications
(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is explored for its use in the synthesis of other biologically active compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
17-Methyl-2’H-5alpha-androst-2-eno[3,2-c]pyrazol-17beta-ol: Another pyrazole derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole ring system that exhibit different biological activities.
Uniqueness
(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one is unique due to its specific steroidal structure combined with the pyrazole ring, which imparts distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research.
Biological Activity
(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one, commonly referred to as a pyrazole derivative, is a synthetic steroidal compound that has garnered interest due to its diverse biological activities. This compound is structurally related to stanozolol, an anabolic steroid known for its applications in medicine and sports. Understanding the biological activity of this compound involves exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a steroid backbone with a pyrazole ring, which is crucial for its biological activity. The synthesis typically involves cyclization reactions of androstane derivatives with hydrazine derivatives under acidic or basic conditions. Common solvents used include ethanol and methanol, with reaction conditions optimized for yield and purity.
1. Anabolic and Androgenic Properties
This compound exhibits significant anabolic and androgenic properties similar to those of testosterone. It acts as an agonist of the androgen receptor (AR), which is pivotal for muscle growth and development. Its affinity for the AR is approximately 22% that of dihydrotestosterone (DHT), making it less potent but still effective in promoting anabolic effects without significant androgenic side effects such as gynecomastia or fluid retention .
2. Anti-inflammatory Effects
Research indicates that pyrazole derivatives can inhibit inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response. This mechanism could be beneficial in treating conditions characterized by chronic inflammation .
3. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It appears to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. The potential for this compound to target specific signaling pathways in cancer cells warrants further investigation .
The biological activity of this compound is primarily mediated through its interaction with the androgen receptor and other molecular targets. The compound may modulate gene expression related to muscle growth, inflammation, and cancer progression by binding to these targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Stanozolol | Stanozolol Structure | Anabolic, androgenic | Oral bioavailability due to C17α alkylation |
| 17-Methyl-2'H-Androst-2-eno[3,2-c]pyrazol-17beta-ol | Similar pyrazole structure | Anabolic | Enhanced anabolic effects |
| Pyrazolo[1,5-a]pyrimidines | Fused pyrazole ring system | Varies widely | Different biological profiles |
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Muscle Wasting Disorders : A study demonstrated that administration of this compound led to significant increases in lean body mass in animal models of muscle wasting.
- Cancer Therapy : In vitro studies showed that this compound inhibited the growth of prostate cancer cells by inducing apoptosis.
- Inflammatory Conditions : Animal models treated with this compound exhibited reduced markers of inflammation compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5α)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one, and what are their respective yields and purity profiles?
- Methodological Answer : The synthesis typically involves condensation reactions between steroidal precursors and pyrazole-forming reagents. For example, phenylhydrazine and ethyl acetoacetate are refluxed in acidic conditions to form pyrazole rings, followed by purification via recrystallization (e.g., ethanol) or column chromatography . Yields vary depending on regioselectivity; optimized routes using N-tosylhydrazones have achieved >80% purity, as validated by TLC and spectroscopic methods .
Q. How is the compound characterized using spectroscopic methods (e.g., NMR, IR, mass spectrometry)?
- Methodological Answer : Key characterization includes:
- 1H/13C NMR : Peaks at δ 1.2–2.5 ppm (steroidal methyl groups) and δ 7.5–8.0 ppm (pyrazole protons) confirm structural integration .
- IR : Absorbance at ~224 nm (UV/Vis) and carbonyl stretches (~1700 cm⁻¹) align with the conjugated pyrazole-androstane system .
- Mass Spectrometry : Molecular ion peaks at m/z 328.5 (FW) correlate with the molecular formula C₂₁H₃₂N₂O .
Q. What are the recommended storage conditions and handling protocols to ensure compound stability in experimental settings?
- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Use gloves and eye protection due to skin/eye irritation risks . Batch-specific stability data (≥5 years) should be verified via certificates of analysis .
Advanced Research Questions
Q. What are the key challenges in achieving regioselectivity during pyrazole ring formation in the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, steroidal methyl groups at C17 can hinder pyrazole cyclization, requiring catalysts like triethylamine to direct reactivity. Advanced methods employ N-tosylhydrazones to control ring closure, achieving >90% regioselectivity in optimized conditions . Contradictions in yields across studies may arise from solvent polarity or temperature variations .
Q. How can computational chemistry tools predict the compound's receptor binding affinity and metabolic pathways?
- Methodological Answer : Molecular docking (e.g., Discovery Studio) models interactions with androgen receptors. Parameters include ligand flexibility and binding pocket hydrophobicity. For metabolic pathways, QSAR models predict cytochrome P450-mediated oxidation at C17, validated via in vitro assays . Discrepancies between predicted and observed activities may stem from stereochemical variations (e.g., 5α vs. 5β configurations) .
Q. What methodological approaches resolve contradictions in reported pharmacological activities across studies?
- Methodological Answer : Systematic meta-analyses should account for variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
